POTASSIUM MALEATE
Overview
Description
Maleic acid, also known as cis-butenedioic acid, is an organic compound that belongs to the class of dicarboxylic acids. It is characterized by the presence of two carboxyl groups (-COOH) attached to a double bond between two carbon atoms. The chemical formula of maleic acid is HO₂CCH=CHCO₂H. It is the cis-isomer of butenedioic acid, with fumaric acid being the trans-isomer . Maleic acid is a white crystalline solid with a distinctive sour taste and is highly soluble in water, ethanol, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maleic acid can be synthesized through the oxidation of benzene or butane. The industrial process typically involves the catalytic oxidation of these hydrocarbons in the presence of a vanadium pentoxide catalyst . Another method involves the hydrolysis of maleic anhydride, which is produced by the oxidation of benzene or butane .
Industrial Production Methods: In the industrial setting, maleic acid is primarily produced by the hydrolysis of maleic anhydride. This process involves the reaction of maleic anhydride with water or an aqueous alkaline solution to yield maleic acid . The oxidation of butane or benzene in the presence of a vanadium pentoxide catalyst is another common industrial method .
Chemical Reactions Analysis
Types of Reactions: Maleic acid undergoes various chemical reactions, including:
Oxidation: Maleic acid can be oxidized to form maleic anhydride or further to carbon dioxide and water.
Reduction: Reduction of maleic acid can yield succinic acid.
Esterification: Maleic acid reacts with alcohols to form esters.
Dehydration: Heating maleic acid above 100°C leads to the formation of maleic anhydride.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly performed using hydrogen gas in the presence of a catalyst.
Esterification: Requires alcohols and an acid catalyst like sulfuric acid.
Dehydration: Achieved by heating the compound.
Major Products Formed:
Maleic Anhydride: Formed by the dehydration of maleic acid.
Succinic Acid: Formed by the reduction of maleic acid.
Esters: Formed by the esterification of maleic acid with alcohols.
Scientific Research Applications
Maleic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of fumaric acid and other chemical intermediates.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Used to form acid addition salts with drugs to enhance their stability, such as indacaterol maleate.
Mechanism of Action
Maleic acid exerts its effects primarily through its ability to donate protons, acting as a dibasic acid. It interacts with various molecular targets, including enzymes such as aspartate aminotransferase and aromatic-amino-acid aminotransferase . These interactions can influence metabolic pathways, including the citric acid cycle and amino acid metabolism .
Comparison with Similar Compounds
Fumaric Acid: The trans-isomer of butenedioic acid, less soluble in water, and has a higher melting point compared to maleic acid.
Malic Acid: An alpha-hydroxy acid found naturally in fruits, used as a food additive and in skincare products.
Succinic Acid: A dicarboxylic acid that can be formed by the reduction of maleic acid.
Uniqueness of Maleic Acid: Maleic acid is unique due to its cis-configuration, which imparts distinct chemical properties such as higher solubility in water and lower melting point compared to its trans-isomer, fumaric acid . Its ability to form maleic anhydride upon heating and its reactivity in various chemical reactions make it a valuable compound in industrial applications .
Properties
Kidney damage has been observed as a systemic toxic action of maleic acid. Morphological-functional changes in the kidneys were produced by intraperitoneal injection (100-350 mg/kg; rats, dogs) and also by inhalation exposure to ca. 720 mg/mc (rats). The damage to distal and proximal tubular resorption produced by maleic acid is reminiscent of the known (congenital or acquired) Fanconi syndrome in humans. This damage seems to be caused by the interaction of maleic acid with glutathione in tubular renal cells, leading to intolerable concentration of free radicals and peroxides. In addition to the resultant cellular damage, maleic acid appears to affect Na+ and H+ ion transport in the proximal tubes [RE5]. After chronic exposure of male rats (250, 500, 750 mg/kg /per/ day for up to two years), an increased mortality as well as kidney damage and delayed growth was observed in all dosage groups. Liver and testicular damage has also been found in highest dosage group. No signs of carcinogenic activity of maleic acid were discovered with long-term dosage, which however was not designed as a carcinogenicity study. | |
CAS No. |
10237-70-4 |
Molecular Formula |
C4H4KO4 |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
InChI Key |
BDQHHJHPAVHOJF-ODZAUARKSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)O.[K] |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[K] |
boiling_point |
275 °F at 760 mmHg (decomposes) (NTP, 1992) |
Color/Form |
Monoclinic prisms from water White crystals from water, alcohol and benzene Colorless crystals |
density |
1.59 at 68 °F (USCG, 1999) - Denser than water; will sink 1.590 g/cu cm at 20 °C Relative density (water = 1): 1.59 |
flash_point |
127 °C |
melting_point |
266 to 268 °F (NTP, 1992) 132.5 °C (OECD Guideline 102 (Melting point / Melting Range)) Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP. 130.5 °C 131 °C |
physical_description |
Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers. Dry Powder; Pellets or Large Crystals; Liquid Liquid Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline] Hazy amber liquid with a mild odor; [Emerald Performance Materials MSDS] Solid WHITE CRYSTALS. |
Pictograms |
Corrosive; Irritant |
Related CAS |
26099-09-2 10237-70-4 (potassium salt) 18016-19-8 (hydrochloride salt) 3105-55-3 (mono-hydrochloride salt) 371-47-1 (di-hydrochloride salt) 37449-49-3 (Nd salt) 44742-89-4 (mono-ammonium salt) |
solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C 79.000 lb/100 lb water at 77 °F In water, 441,000 mg/L at 25 °C Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page. 441 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 78 (soluble) |
Synonyms |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
vapor_density |
4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.0 (Air = 1) |
vapor_pressure |
Negligible (NTP, 1992) 0.0000359 [mmHg] 10.0 [mmHg] 1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve)) Vapor pressure, Pa at 25 °C: 0.0048 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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